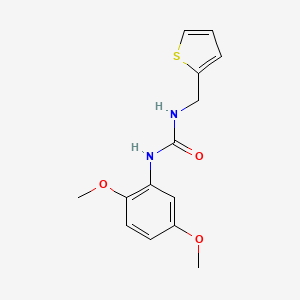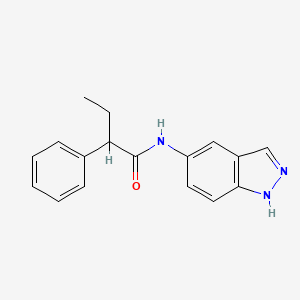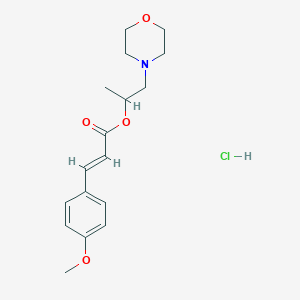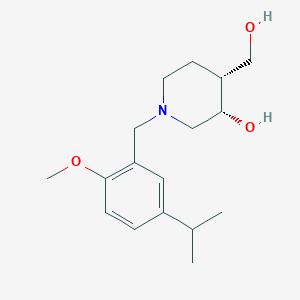
N-(2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)urea (DMTU) is a chemical compound that has been extensively studied for its potential applications in scientific research. DMTU is a urea derivative that has been synthesized through various methods and has been shown to have a range of biochemical and physiological effects. Additionally, we will explore future directions for research on DMTU.
Wirkmechanismus
The mechanism of action of N-(2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)urea is not fully understood, but it is believed to act as a scavenger of reactive oxygen species (ROS) and nitrogen species (RNS). This compound has been shown to inhibit the production of ROS and RNS, which can cause oxidative stress and inflammation. Additionally, this compound has been shown to modulate various signaling pathways involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to protect against oxidative stress-related damage to DNA, proteins, and lipids. Additionally, this compound has been shown to protect against inflammation-related damage to tissues and organs. This compound has also been shown to have neuroprotective effects and has been used in studies investigating neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. Additionally, it has been extensively studied and has well-established biochemical and physiological effects. However, there are also limitations to using this compound in lab experiments. It can be difficult to determine the optimal dose for experiments, and its effects can vary depending on the experimental conditions.
Zukünftige Richtungen
For research on N-(2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)urea include investigating its potential use in cancer treatment, treating other oxidative stress-related diseases, and developing new analogs with improved pharmacological properties.
Synthesemethoden
N-(2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)urea can be synthesized through various methods, including the reaction of 2,5-dimethoxyaniline with 2-thienylmethyl isocyanate in the presence of a base. Another method involves the reaction of 2,5-dimethoxyaniline with thiophosgene followed by reaction with 2-thienylmethylamine. The synthesis of this compound has been well-established, and the compound can be obtained in high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)urea has been extensively studied for its potential applications in scientific research. It has been shown to have antioxidant properties and has been used in studies investigating oxidative stress-related diseases such as diabetes and neurodegenerative disorders. Additionally, this compound has been shown to have anti-inflammatory properties and has been used in studies investigating inflammation-related diseases such as rheumatoid arthritis and asthma.
Eigenschaften
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-18-10-5-6-13(19-2)12(8-10)16-14(17)15-9-11-4-3-7-20-11/h3-8H,9H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQYRCYASVYULN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-fluorophenyl)-5-[2-(1H-pyrazol-1-yl)butanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5327011.png)
![4-{3-[(4-fluorophenyl)sulfonyl]propanoyl}morpholine](/img/structure/B5327018.png)
![3-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5327032.png)
![3-(2-methoxyphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5327044.png)


![4-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-4-oxo-1-butanesulfonamide](/img/structure/B5327064.png)
![2-[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-1-(2-furyl)-2-oxoethanone](/img/structure/B5327075.png)
![3-[(cyclopropylamino)sulfonyl]-5-(2,3-dihydro-1-benzofuran-7-yl)benzoic acid](/img/structure/B5327083.png)

![5-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B5327098.png)
![4-(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-piperazinone](/img/structure/B5327101.png)
![3-(2-chloro-8-methyl-3-quinolinyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5327108.png)